2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
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Description
2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C11H9F4NO and a molecular weight of 247.19 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that trifluoromethylpyridines, which are structurally similar, are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves vapor-phase reactions .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile consists of an ethoxy group and a 4-fluoro-2-(trifluoromethyl)phenyl group attached to an acetonitrile group . Further structural analysis such as NMR, HPLC, LC-MS, and UPLC may provide more detailed information .Scientific Research Applications
Suzuki–Miyaura Coupling
2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has widespread applications in organic synthesis. The success of this reaction lies in its mild conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, this compound serves as an organoboron reagent, facilitating the coupling of diverse fragments. The transmetalation step, where nucleophilic organic groups transfer from boron to palladium, is crucial in this process .
properties
IUPAC Name |
2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c1-2-17-10(6-16)8-4-3-7(12)5-9(8)11(13,14)15/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMVGVDNCMEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)C1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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